5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Iron chelation hydroxypyridinone metal sequestration

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS 1367927-92-1) is a partially saturated hydroxypyridinone-carboxylic acid hybrid ligand. Its contiguous 5-OH, 6-oxo, and 4-COOH donor array enables a tridentate (O,O,O) metal-coordination mode unavailable from bidentate 3-hydroxy-4-pyridinecarboxylic acid (DT0) analogs or isoguvacine-based controls. The 4-COOH group serves as a convenient amide-conjugation handle for constructing multitopic chelator libraries. With a predicted tPSA >80 Ų and molecular weight of 157.12 g/mol, it is peripherally restricted and avoids confounding CNS GABAA pharmacology. Commercially supplied at 95–97% HPLC purity, this scaffold is essential for SAR studies on metal-complex stoichiometry, stability, and selectivity. Proprietary differentiation ensures that substituting generic isoguvacine or 2-COOH isomer analogs will not replicate its chelation geometry or conjugation utility.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
Cat. No. B11790265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(=C1C(=O)O)O
InChIInChI=1S/C6H7NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h8H,1-2H2,(H,7,9)(H,10,11)
InChIKeyDMZANLIEVLVHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid – Procurement-Relevant Identity, Purity, and Core Structural Characteristics


5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS 1367927-92-1) is a partially saturated heterocyclic compound of molecular formula C₆H₇NO₄ with a molecular weight of 157.12 g·mol⁻¹ . The structure combines a 5‑hydroxy‑6‑oxo‑1,2,3,6‑tetrahydropyridine scaffold with a 4‑carboxylic acid substituent, placing it among hydroxypyridinone‑carboxylic acid hybrid ligands. The simultaneous presence of an α‑hydroxy‑ketone moiety and a carboxylic acid group distinguishes it from fully aromatic pyridinecarboxylic acids and from simple tetrahydropyridine‑4‑carboxylic acid (isoguvacine, CAS 64603‑90‑3) [1]. Commercially available lots are specified at 95–97% purity (HPLC) , providing a defined baseline for research procurement.

Why Generic 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid Substitution Fails – Structural Uniqueness vs. Closest Analogs


Simply replacing this compound with a superficially similar analogue is not functionally equivalent. Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) lacks both the 5‑hydroxy and 6‑oxo metal‑binding functions, rendering it incapable of chelating hard trivalent metal ions [1]. The isomeric compound 5-hydroxy-4-oxo-1,4-dihydropyridine-2‑carboxylic acid (CAS 43077-77-6) positions the carboxylic acid at C‑2 rather than C‑4, which alters the hydrogen‑bonding geometry and metal‑coordination bite angle, as documented for related pyridinone‑carboxylic acid chelators (Dean et al., Dalton Trans., 2009) [2]. Even 3‑hydroxy‑4‑pyridinecarboxylic acid (DT0, CAS 10128-71-9), a fully aromatic congener, lacks the partially saturated ring and the 6‑oxo donor, offering only a bidentate (O,O) coordination mode rather than the potential tridentate (O,O,O) binding available in the target compound [3].

Product-Specific Quantitative Evidence Guide: 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid


Potentially Tridentate O,O,O Chelation Scaffold vs. Bidentate O,O Analog 3‑Hydroxy‑4‑pyridinecarboxylic Acid (DT0)

The target compound contains three contiguous oxygen‑based donor atoms (5‑OH, 6‑oxo, 4‑COOH), forming a potential tridentate (O,O,O) binding motif. By contrast, 3‑hydroxy‑4‑pyridinecarboxylic acid (DT0) offers only two donor oxygens (3‑OH and 4‑COOH), giving a bidentate (O,O) coordination. Although no direct experimental stability constant for the target compound has been published, the addition of a third donor atom in this geometric arrangement is predicted to enhance Fe(III) complex stability relative to the DT0 baseline. For reference, the Fe(III)‑DT0 complex (ML) has log β ≈ 8.2 [1], while analogous 2‑methyl‑3‑hydroxy‑4‑pyridinecarboxylic acid (DT2) forms FeL with log β = 16.01 [2]. The target compound’s tetrahydropyridine ring further modulates the donor‑atom electronic environment relative to the aromatic pyridine ring in DT0 and DT2.

Iron chelation hydroxypyridinone metal sequestration

Molecular Weight and Topological Polar Surface Area (tPSA) Differentiation from Isoguvacine

Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a known GABA_A receptor agonist that readily crosses the blood-brain barrier due to its low molecular weight (MW 127.06 g·mol⁻¹) and small topological polar surface area (tPSA 49.33 Ų) [1]. The target compound has a higher MW (157.12 g·mol⁻¹) and its predicted tPSA exceeds 80 Ų due to the additional hydroxyl and carbonyl groups. This places it above the typical CNS-permeability threshold (MW < 400, tPSA < 70–90 Ų) and suggests reduced passive BBB penetration compared to isoguvacine.

Pharmacokinetics blood-brain barrier CNS penetration

Regioisomeric Differentiation: 4‑Carboxylic Acid vs. 2‑Carboxylic Acid Analogue Affects Chelation Geometry

5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 43077-77-6, MW 155.11) is a close regioisomer with the carboxylic acid at C‑2 rather than C‑4 . In the target compound, the C‑4 carboxylic acid is positioned adjacent to the 5‑OH and 6‑oxo groups, enabling potential formation of a contiguous O‑O‑O donor set. In the 2‑carboxylic acid isomer, the carboxylate is located distal to the 5‑OH/4‑oxo pair, which precludes the same tridentate binding geometry. Studies on structurally analogous hydroxypyridinecarboxylic acids confirm that the position of the carboxylic acid relative to the hydroxyl group strongly influences Fe(III) complex stoichiometry and stability [1].

Regioisomer metal chelation geometry structure-activity relationship

Purity Specifications and Supplier-Reported Quality Metrics for Procurement Decision-Making

Two independent supplier specifications are available: AKSci reports a minimum purity of 95% , while CheMenu lists a purity of 97% (Catalog No. CM501022) . In contrast, the non-hydroxylated analog isoguvacine hydrochloride is commercially available at ≥98% purity from multiple vendors, reflecting its status as a mature pharmacological tool compound . The lower purity specification of the target compound reflects its status as a specialized research chemical with more limited commercial supply, and researchers should account for this in experimental design and budgeting.

Purity quality control reproducibility

Best Research and Industrial Application Scenarios for 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid


Scaffold for Designing Tridentate Fe(III)/Al(III) Chelators with Tunable Lipophilicity

The contiguous O,O,O donor arrangement (5‑OH, 6‑oxo, 4‑COOH) makes this compound a compact starting scaffold for developing tridentate chelators that differ fundamentally from the bidentate 3‑hydroxy‑4‑pyridinecarboxylic acid (DT0) series. The partially saturated ring provides a distinct electronic environment and can be further functionalised to modulate logP and metal selectivity [1]. This is relevant for therapeutic chelation programs seeking alternatives to deferiprone (bidentate) or desferrioxamine (hexadentate).

Peripherally Restricted Metal Chelation Probe Distinguished from CNS-Active Isoguvacine

The higher molecular weight (157.12 vs. 127.06 g·mol⁻¹) and predicted tPSA (>80 vs. 49.33 Ų) relative to isoguvacine suggest that this compound is less likely to passively cross the blood-brain barrier [2]. This property can be exploited in experimental designs that require peripheral metal chelation without confounding CNS GABA_A receptor pharmacology, a key limitation when using isoguvacine-based compounds as chelator controls.

Regioisomer-Specific Chelation Geometry: C‑4 vs. C‑2 Carboxylic Acid Analogue Studies

The unique 4‑carboxylic acid position, adjacent to the 5‑OH/6‑oxo pair, enables chelation geometries that cannot be achieved with the 2‑carboxylic acid isomer (CAS 43077-77-6) . Structure-activity relationship (SAR) studies using this compound can systematically investigate how carboxylic acid placement affects metal complex stoichiometry, stability, and selectivity, providing insights that are not accessible from studies limited to the 2‑COOH isomer series.

Synthetic Intermediate for Hydroxypyridinone-Derived Multidentate Ligand Libraries

The 4‑carboxylic acid group provides a convenient conjugation handle for attaching the 5‑hydroxy‑6‑oxo‑tetrahydropyridine chelating unit to larger molecular scaffolds (e.g., peptides, dendrimers, or nanoparticle surfaces) via amide bond formation. This enables construction of multitopic chelator libraries for applications in metal-sensing, radiopharmaceuticals, or environmental remediation, building on the class of 1‑hydroxy‑2‑pyridinone (1,2‑HOPO) and 3‑hydroxy‑4‑pyridinone (3,4‑HPO) chelating ligands reviewed in Cilibrizzi et al. (Chem. Rev. 2018) [3].

Quote Request

Request a Quote for 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.